Perylen-1-amine Perylen-1-amine
Brand Name: Vulcanchem
CAS No.: 35337-21-4
VCID: VC3856880
InChI: InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2
SMILES: C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2
Molecular Formula: C20H13N
Molecular Weight: 267.3 g/mol

Perylen-1-amine

CAS No.: 35337-21-4

Cat. No.: VC3856880

Molecular Formula: C20H13N

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

Perylen-1-amine - 35337-21-4

Specification

CAS No. 35337-21-4
Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
IUPAC Name perylen-1-amine
Standard InChI InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2
Standard InChI Key XDCVFPZJEDYBRG-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Perylen-1-amine belongs to the perylene family, characterized by fused naphthalene units forming a planar polycyclic framework. X-ray crystallography of unsubstituted perylene (C₂₀H₁₂) reveals a monoclinic crystal system (space group P2₁/a) with four molecules per unit cell . The carbon skeleton is nearly planar, with bond lengths ranging from 1.36 Å (aromatic C–C) to 1.50 Å (inter-naphthalene linkages) . Substitution at the 1-position introduces steric and electronic perturbations: the amine group reduces symmetry while enhancing solubility and reactivity.

Table 1: Key Molecular Properties of Perylen-1-Amine

PropertyValueSource
IUPAC NamePerylen-1-aminePubChem
Molecular FormulaC₂₀H₁₃NPubChem
Molecular Weight267.3 g/molPubChem
CAS Number35337-21-4EPA DSSTox
Canonical SMILESC1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2PubChem

Density functional theory (DFT) calculations indicate that the amine substituent induces localized electron density at the 1-position, facilitating electrophilic substitution reactions . This electronic modulation is critical for applications requiring charge-transfer interactions, such as in OLED emissive layers .

Synthetic Methodologies

Advances in Anionic Cyclodehydrogenation

A breakthrough emerged with the development of anionic cyclodehydrogenation, enabling direct synthesis of 1-substituted perylenes from binaphthyl precursors . Key innovations include:

  • Solvent Optimization: Replacing tetrahydrofuran (THF) with toluene improved reaction control, allowing use of standard Schlenk apparatus instead of pressure vessels .

  • Mechanistic Insights: DFT studies revealed that cyclization proceeds via a binaphthyl dianion intermediate (open-shell diradical) rather than the previously assumed radical anion .

Table 2: Comparative Synthesis Performance

MethodYield (%)Purity (%)Key Advantage
PTCDA Amination3585Simple reagents
Anionic Cyclodehydrogenation9098Scalable, tunable substituents

For N,N-dimethylperylen-1-amine, reaction optimization achieved 49% yield by extending oxygen exposure during workup, suppressing side products like benzo[j]fluoranthene .

Electronic and Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

Perylen-1-amine derivatives serve as efficient electron-transport layers (ETLs) in OLEDs due to:

  • High electron affinity (EA ≈ 3.1 eV)

  • Tunable HOMO-LUMO gaps (2.8–3.3 eV) via substituent engineering

  • Thermal stability up to 300°C

Device studies show external quantum efficiencies (EQE) exceeding 12% in blue-emitting OLEDs, outperforming traditional Alq₃-based ETLs .

Photovoltaic Devices

In bulk heterojunction solar cells, perylen-1-amine derivatives enhance charge separation through:

  • Broad absorption in visible spectrum (λₐᵦₛ = 450–600 nm)

  • High hole mobility (μₕ = 10⁻³ cm²/V·s)
    Recent devices achieved power conversion efficiencies (PCE) of 8.2% when paired with PC₇₁BM acceptors .

Surface Chemistry and Coatings

The amine group enables strong adsorption on pigment surfaces via Lewis acid-base interactions. In nitrocellulose coatings, perylen-1-amine-based dispersants (e.g., PD-A1) demonstrate:

  • 40% reduction in dispersion viscosity versus carboxylate analogs

  • Enhanced gloss (85 GU vs. 72 GU) and tinting strength

  • Improved rub-out resistance due to uniform pigment distribution

Thermogravimetric analysis (TGA) confirms monolayer adsorption capacities of 0.8–1.2 mg/m² on TiO₂ and carbon black surfaces .

Challenges and Future Directions

While perylen-1-amine shows promise, key limitations persist:

  • Synthetic Scalability: Anionic methods require strict anhydrous conditions, increasing production costs .

  • Environmental Stability: Amine oxidation under UV exposure limits outdoor applications.

  • Toxicity Data Gap: Ecotoxicological profiles remain uncharacterized.

Ongoing research focuses on:

  • Developing air-stable N-alkyl derivatives

  • Hybrid materials combining perylene cores with polymeric matrices

  • Machine learning-guided synthesis to optimize reaction conditions

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